molecular formula C12H16ClNO3 B112031 5-Aminolevulinic acid benzyl ester hydrochloride CAS No. 163271-32-7

5-Aminolevulinic acid benzyl ester hydrochloride

Cat. No.: B112031
CAS No.: 163271-32-7
M. Wt: 257.71 g/mol
InChI Key: GHMCTRQKEALPCK-UHFFFAOYSA-N
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Description

Benzyl-ALA (hydrochloride), also known as 5-aminolevulinic acid benzyl ester hydrochloride, is a compound used primarily in photodynamic therapy and photodiagnosis. It is a derivative of 5-aminolevulinic acid, which is a precursor in the biosynthesis of heme. The benzyl ester modification enhances the compound’s lipophilicity, improving its cellular uptake and stability .

Mechanism of Action

Target of Action

5-Aminolevulinic acid benzyl ester hydrochloride, also known as Benzyl 5-amino-4-oxopentanoate hydrochloride or 5-ALA benzyl ester (hydrochloride), is a protoporphyrin precursor . The primary targets of this compound are cells that can uptake and metabolize it into protoporphyrin IX (PPIX), which accumulates preferentially in neoplastic cells .

Mode of Action

The compound is a prodrug that is converted into 5-aminolevulinic acid (ALA), which then reacts with intracellular porphyrins . This reaction leads to the accumulation of photoactive porphyrins (PAP) in the skin lesions to which the cream has been applied . When exposed to light of appropriate wavelength and energy, the accumulated PAP produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .

Biochemical Pathways

5-ALA benzyl ester hydrochloride is involved in the heme synthesis pathway. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) .

Pharmacokinetics

It is known that the compound is more lipophilic than ala, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 5-ALA benzyl ester hydrochloride is the accumulation of PPIX in cells, particularly neoplastic cells . This accumulation allows for the visualization of these cells under specific light wavelengths . It is used as a photodetection agent and its derivatives can also be used to mediate gram-negative/positive bacteria .

Action Environment

The action environment can influence the efficacy and stability of 5-ALA benzyl ester hydrochloride. For instance, the compound should be stored at -20°C and protected from light . Additionally, the effectiveness of the compound can be influenced by the presence of specific uptake transporters in the target cells .

Biochemical Analysis

Biochemical Properties

5-Aminolevulinic acid benzyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized to protoporphyrin IX (PPIX), which preferentially accumulates in cancer cells . The nature of these interactions involves the conversion of this compound into PPIX, a process that involves several enzymes in the heme biosynthesis pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing the accumulation of PPIX in cells, particularly in cancer cells . This accumulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the generation of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to PPIX within cells. PPIX, when activated by light of a specific wavelength, can generate reactive oxygen species that can damage cellular components, leading to cell death . This process involves binding interactions with various biomolecules, changes in gene expression, and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but it can degrade over time, particularly when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with a notable increase in PPIX accumulation and subsequent cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses result in a dose-dependent reduction in tumor porphyrin levels . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited .

Metabolic Pathways

This compound is involved in the heme biosynthesis pathway . It interacts with several enzymes in this pathway to be metabolized into PPIX. This process can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Given its role as a precursor to PPIX, it is likely that it interacts with various transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is likely to be within the mitochondria, where the heme biosynthesis pathway is located . The compound may be directed to this organelle through specific targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ALA (hydrochloride) typically involves the esterification of 5-aminolevulinic acid with benzyl alcohol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is then purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of Benzyl-ALA (hydrochloride) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Benzyl-ALA (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-ALA (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .

Properties

IUPAC Name

benzyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCTRQKEALPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623924
Record name Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163271-32-7
Record name Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From benzyl alcohol (50 ml) and 5-amino-4-oxopentanoic acid hydrochloride (10.0 g; 60 mmol). After 23 h at 900, excess benzyl alcohol was distilled off at 900 (bath temperature) and 0.33 mm Hg. The yield was 8.1 g (53%) of tan powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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